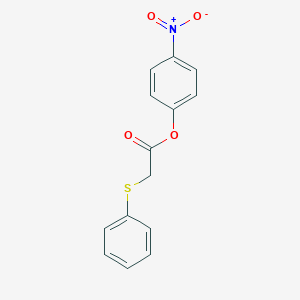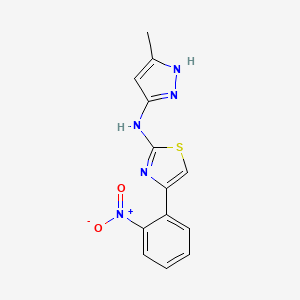![molecular formula C15H13Cl2FN2O5 B8044893 ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate](/img/structure/B8044893.png)
ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate” is a chemical substance with potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes may include:
Hydrothermal synthesis: This method involves the use of high-temperature and high-pressure conditions to facilitate the reaction between precursor materials.
Sol-gel process: This technique involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Impregnation method: This involves the deposition of the compound onto a substrate through the use of a solvent.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
“ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
“ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propriétés
IUPAC Name |
ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O5/c1-2-24-14(22)9(7-19-20-3-4-25-15(20)23)13(21)8-5-12(18)11(17)6-10(8)16/h5-7,19H,2-4H2,1H3/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVQVSZKPAZAJ-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1CCOC1=O)C(=O)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NN1CCOC1=O)/C(=O)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol](/img/structure/B8044865.png)

![1-Cyclopropyl-6-fluoro-4-oxo-7-[4-(2-oxopropyl)piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B8044882.png)

![8-bromo-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B8044911.png)
![8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B8044919.png)

